2-[2-[(5-Cyanopyridin-2-yl)amino]ethyl]guanidine is a chemical compound with the molecular formula CHN and a molecular weight of 204.23 g/mol. It is recognized for its potential biological activity, particularly in inhibiting the degradation of glucagon-like peptide-1, which is significant in diabetes research and treatment. The compound is classified under guanidine derivatives, which are known for their diverse biological activities, including anti-inflammatory and anti-diabetic effects.
The synthesis of 2-[2-[(5-Cyanopyridin-2-yl)amino]ethyl]guanidine has been explored through various methods. One effective route involves the Suzuki-Miyaura cross-coupling reaction, where a bromo-aminopyridine derivative is reacted with aryl boronic acids to form arylpyridineguanidines. This method allows for the introduction of functional groups that can enhance biological activity .
Another approach includes a two-step synthesis: first, the formation of an intermediate via the Suzuki-Miyaura reaction, followed by guanylation to introduce the guanidine moiety . The conditions typically involve palladium catalysts and various ligands to facilitate the reactions efficiently.
The compound participates in various chemical reactions typical of guanidine derivatives. Notably, it can undergo nucleophilic substitutions due to the electron-rich nature of its nitrogen atoms. Additionally, it may engage in cross-coupling reactions when combined with other electrophiles or nucleophiles under appropriate conditions. These reactions are crucial for modifying its structure to enhance efficacy or selectivity in biological applications .
The mechanism by which 2-[2-[(5-Cyanopyridin-2-yl)amino]ethyl]guanidine exerts its biological effects primarily involves the inhibition of enzymes that degrade glucagon-like peptide-1. By stabilizing this peptide, the compound enhances insulin secretion in response to glucose levels, thereby contributing to improved glycemic control in diabetic models. This mechanism highlights its potential therapeutic role in managing type 2 diabetes.
The compound exhibits several notable physical and chemical properties:
Additional properties such as solubility and stability under various pH conditions are essential for practical applications but require further empirical investigation .
2-[2-[(5-Cyanopyridin-2-yl)amino]ethyl]guanidine has significant potential in scientific research, particularly in pharmacology and medicinal chemistry. Its ability to inhibit glucagon-like peptide-1 degradation positions it as a candidate for developing new treatments for diabetes. Moreover, its structural analogs may be explored for various biological activities beyond glucose regulation, including anti-inflammatory effects and other therapeutic applications .
Solid-phase synthesis (SPS) enables rapid assembly of complex guanidine scaffolds through iterative coupling and cleavage steps. Glycine-functionalized resins serve as pivotal starting materials for constructing the ethylguanidine backbone. As demonstrated in glycine-based [3+2] cycloadditions, N-alkylated glycine derivatives immobilized on Wang resin undergo decarboxylative dipolar cyclization with electrophilic partners like acrylonitrile derivatives. This generates pyrrolidine intermediates with embedded chiral centers, crucial precursors to substituted guanidines [8].
A critical advancement involves azomethine ylide generation directly on solid supports. Treatment of resin-bound N-(alkoxycarbonyl)glycinates with non-nucleophilic bases (e.g., DIPEA) yields stabilized ylides that react with 5-cyanopyridinyl acrylonitrile dipolarophiles. This [3+2] cycloaddition achieves >80% diastereoselectivity for the endo product, which is subsequently hydrolyzed and guanidinylated using N,N'-di-Boc-pyrazole-1-carboxamidine [8]. Post-cyclization functionalization includes acid-mediated deprotection and resin cleavage with TFA/DCM (1:1), delivering the target guanidine with >95% purity after HPLC purification.
Table 1: Optimization Parameters for Solid-Phase Guanidine Synthesis
Parameter | Condition A | Condition B | Optimized Condition |
---|---|---|---|
Resin Type | Wang resin | Rink amide resin | Wang resin |
Dipolarophile | Methyl acrylate | Acrylonitrile | 5-CN-pyridinyl nitrile |
Base | TEA | DBU | DIPEA |
Cycloaddition Time | 24 h | 6 h | 12 h |
Guanidinylation Agent | Boc₂CNH₂ | TfN=C=S | Di-Boc-carboxamidine |
Final Purity | 78% | 85% | >95% |
Solution-phase routes address limitations in scalability of solid-phase methods. The most efficient pathway employs a convergent three-step sequence starting from 2-amino-5-cyanopyridine and N-(2-bromoethyl)phthalimide:
Key innovations include:
Cascade cycloadditions enable direct construction of the guanidine core via tandem bond-forming events. A breakthrough method utilizes α-haloamides and organo-cyanamides in a [3+2] cycloaddition under mild conditions (CsF/18-crown-6, 0°C). The reaction proceeds via:
This method achieves 99% yield for N-unprotected cyclic guanidines when using N-tosyl-N-aryl cyanamides and N-methoxy α-bromoacetamides. The 5-cyanopyridinyl moiety is incorporated via aryl-cyanamides derived from 2-amino-5-cyanopyridine. Crucially, the reaction tolerates electrophilic nitrile groups, avoiding competing hydrolysis [4] [9].
For 2-amido-1,3-diazaallylic cations – highly reactive intermediates in guanidine annulation – oxidative generation using PhI(OAc)₂ and Na₂CO₃ in acetonitrile enables (3+2) cycloadditions with electron-deficient alkenes. This approach constructs the imidazoline-guanidine core and installs the cyanopyridinyl arm in a single step (70–90% yield) [9].
Table 2: Comparative Analysis of Guanidine Synthesis Methods
Method | Reaction Conditions | Yield (%) | Scale Potential | Key Advantage |
---|---|---|---|---|
Solid-Phase Cycloaddition | DIPEA/CH₃CN, 20°C, 12 h | 64–90 | Medium | Diastereoselectivity (>80% endo) |
Solution-Phase Alkylation | K₂CO₃/CH₃CN, 80°C, 8 h | 85 (Step 1) | High (kg-scale) | No chromatography needed |
Cascade [3+2] Cyclization | CsF/18-crown-6, 0°C, 2 h | 99 | Medium | Direct cyclic guanidine formation |
Oxidative Dipolar Cycload. | PhI(OAc)₂/Na₂CO₃/CH₃CN, rt, 3 h | 70–90 | Low | Single-step annulation |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1